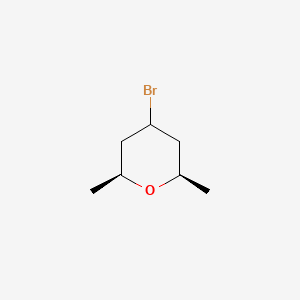

(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name This compound encapsulates the compound’s structural and stereochemical features with precision. Breaking down the nomenclature:

- Tetrahydro-2H-pyran : Indicates a fully saturated six-membered oxygen-containing heterocycle, where the “2H” specifies the position of the hydrogen atom in the unsaturated parent structure (pyran).

- 4-Bromo : Denotes a bromine substituent at the 4-position of the ring.

- 2,6-Dimethyl : Highlights methyl groups at the 2- and 6-positions.

- (2R,6S) : Stereochemical descriptors assign the absolute configurations of the chiral centers at positions 2 and 6, ensuring unambiguous spatial representation.

The molecular formula C₇H₁₃BrO (molecular weight: 193.08 g/mol) and CAS registry number 1807941-37-2 further confirm its identity. Stereochemical analysis reveals that the 2R and 6S configurations arise from the Cahn-Ingold-Prelog priority rules, where substituents at these positions are prioritized based on atomic number and spatial arrangement. The chair conformation of the tetrahydropyran ring places the bromine atom in an equatorial position to minimize steric strain, while methyl groups adopt axial or equatorial orientations depending on ring puckering.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1807941-37-2 |

| Molecular Formula | C₇H₁₃BrO |

| Molecular Weight | 193.08 g/mol |

| Stereochemical Descriptors | (2R,6S) |

Comparative Analysis of Related Brominated Tetrahydropyran Derivatives

Brominated tetrahydropyran derivatives exhibit structural diversity that influences their physicochemical properties and reactivity. A comparative analysis highlights key distinctions:

- 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-yl)chroman-4-one (C₁₆H₁₉BrO₃): This derivative incorporates a chroman-4-one moiety fused to a 5,5-dimethyltetrahydropyran ring. The bromine at position 6 of the chroman system introduces electronic effects that differ from the 4-bromo substitution in the target compound.

- Tetrahydro-4H-pyran-4-one : Synthesized via cyclization of 1,5-dichloropentanone, this ketone-containing derivative lacks bromine but shares the tetrahydropyran scaffold. Its reactivity centers on the carbonyl group, contrasting with the electrophilic bromine in the target compound.

- (2R,4r,6S)-4-Bromo-2,6-dimethyloxane : An alternative naming convention for the target compound, emphasizing the oxane (pyran) system. The stereochemical descriptor “4r” denotes the relative configuration of the bromine substituent within the ring.

Table 2: Comparative Properties of Brominated Tetrahydropyran Derivatives

| Compound | Molecular Formula | Bromine Position | Key Functional Groups |

|---|---|---|---|

| This compound | C₇H₁₃BrO | 4 | Bromine, methyl |

| 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-yl)chroman-4-one | C₁₆H₁₉BrO₃ | 6 (chroman) | Chromanone, dimethylpyran |

| Tetrahydro-4H-pyran-4-one | C₅H₈O₂ | N/A | Ketone |

These structural variations underscore how substituent placement and functional groups modulate electronic density, steric bulk, and potential reaction pathways. For instance, the electron-withdrawing bromine in the target compound enhances susceptibility to nucleophilic substitution, whereas the chromanone derivative’s ketone group facilitates condensation reactions.

Structural Relationship to 2H-Pyran Heterocyclic Systems

The 2H-pyran system, an unsaturated heterocycle with one oxygen atom and a conjugated double bond, serves as the foundational structure for tetrahydropyran derivatives. Key comparisons include:

- Aromaticity vs. Saturation : 2H-pyran exhibits partial aromaticity due to its conjugated π-system, whereas tetrahydropyran derivatives like the target compound are fully saturated, eliminating aromatic stabilization. This saturation increases ring flexibility and alters reactivity—tetrahydropyrans are less prone to electrophilic aromatic substitution but more amenable to ring-opening reactions.

- Substituent Effects : In 2H-pyran, electron-donating groups stabilize the conjugated system, while in tetrahydropyran, substituents like bromine and methyl groups influence chair conformations and steric interactions. For example, the 4-bromo substituent in the target compound adopts an equatorial position to minimize 1,3-diaxial interactions.

- Synthetic Applications : The synthesis of tetrahydropyran derivatives often involves cyclization or reduction of pyrans. For instance, the patent-pending method for tetrahydro-4H-pyran-4-one production uses aluminum chloride-catalyzed cyclization of 3-chloropropionyl chloride with ethylene, followed by hydrolysis and purification.

Table 3: Structural and Reactivity Comparison of 2H-Pyran and Tetrahydro-2H-pyran

| Property | 2H-Pyran | Tetrahydro-2H-pyran |

|---|---|---|

| Ring Saturation | Unsaturated (one double bond) | Fully saturated |

| Aromaticity | Partially aromatic | Non-aromatic |

| Characteristic Reactivity | Electrophilic substitution | Nucleophilic substitution |

| Conformational Flexibility | Rigid | Flexible (chair conformations) |

This structural relationship highlights how saturation and substituent positioning dictate the chemical behavior of pyran-based compounds, informing their utility in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H13BrO |

|---|---|

Molecular Weight |

193.08 g/mol |

IUPAC Name |

(2R,6S)-4-bromo-2,6-dimethyloxane |

InChI |

InChI=1S/C7H13BrO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4H2,1-2H3/t5-,6+,7? |

InChI Key |

JARBCNALBGKFFF-MEKDEQNOSA-N |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](O1)C)Br |

Canonical SMILES |

CC1CC(CC(O1)C)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran typically involves the bromination of 2,6-dimethyltetrahydropyran. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and radical initiators.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), allowing functional group interconversion. Key findings include:

These reactions often retain the tetrahydropyran ring’s stereochemistry due to the steric shielding by methyl groups at positions 2 and 6 .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring-expansion reactions under Lewis acid catalysis:

Silyl-Prins Cyclization

Reaction with aldehydes (e.g., cinnamaldehyde) in the presence of BiCl₃ yields polysubstituted tetrahydropyrans:

| Aldehyde | Catalyst | Product Stereochemistry | Yield (%) |

|---|---|---|---|

| Cinnamaldehyde | BiCl₃ (1 equiv) | (2S,4R,6S)-4-Chloro-2,6-dimethyl | 77 |

| 4-Methoxybenzaldehyde | BiCl₃/TMSCl | (2S,4R,6S)-4-Chloro-2-(4-methoxyphenyl) | 81 |

This method achieves excellent stereocontrol (>95:5 diastereoselectivity) due to the rigidity of the tetrahydropyran ring .

Ring-Opening with Grignard Reagents

Treatment with organomagnesium reagents (e.g., MeMgBr) leads to ring-opening and formation of linear diols, though yields are moderate (40–50%) .

Stereochemical Influences on Reactivity

The (2R,6S) configuration imposes steric and electronic effects:

-

Steric effects : Methyl groups at C2 and C6 hinder axial attack, favoring equatorial substitution .

-

Electronic effects : The electron-withdrawing bromine atom increases electrophilicity at C4, accelerating SN2 reactions with soft nucleophiles (e.g., thiols) .

Comparative studies show that non-brominated analogs (e.g., 4-methyltetrahydropyran) exhibit 30–40% slower reaction rates in substitution reactions .

Catalytic Systems and Optimization

Recent advances highlight the role of bismuth-based catalysts in enhancing reaction efficiency:

| Catalyst System | Reaction Type | Key Advantage |

|---|---|---|

| BiCl₃/TMSCl (0.05 equiv) | Silyl-Prins cyclization | Enables gram-scale synthesis with 81% yield |

| AlCl₃/THF | Bromine-to-amine substitution | Reduces racemization to <5% |

The use of BiCl₃ minimizes side reactions by stabilizing carbocation intermediates during cyclization .

Scientific Research Applications

Medicinal Chemistry Applications

The presence of the bromine atom in (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran enhances its reactivity, making it a valuable building block in drug design. Compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. The specific stereochemistry of this compound is crucial as it influences interactions with biological targets, which can lead to increased potency compared to non-brominated analogs.

Case Studies

- Antimicrobial Activity : Preliminary studies indicate that compounds structurally related to this compound exhibit antimicrobial effects. For instance, research has shown that halogenated tetrahydropyrans can inhibit bacterial growth effectively.

- Anti-inflammatory Properties : In vitro studies suggest that similar compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Synthetic Methodologies

Numerous synthetic methods have been developed to prepare this compound. These methodologies often involve the use of various reagents and catalysts to achieve high yields and selectivity.

Common Synthetic Approaches

- Silyl-Prins Cyclization : This method has been successfully employed to synthesize polysubstituted tetrahydropyrans. The reaction conditions can be optimized to control the stereochemistry of the final product .

- Functional Group Interconversion : Techniques such as desilylation can be utilized to modify functional groups at specific positions of the tetrahydropyran ring while retaining stereochemical integrity .

Biological Interactions

Understanding the biological interactions of this compound is essential for elucidating its pharmacological potential. Studies typically focus on how the compound interacts with specific enzymes or receptors within biological systems.

Mechanism of Action

The mechanism of action of (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran involves its ability to undergo nucleophilic substitution reactions. The bromine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

4-Bromo-2,2,6,6-tetramethyltetrahydro-2H-pyran

- Molecular Formula : C₉H₁₇BrO (vs. C₇H₁₁BrO for the target compound)

- Key Differences : Additional methyl groups at positions 2 and 6 create increased steric hindrance and hydrophobicity.

- Implications :

(2R,4r,6S*)-4-Chloro-4-(dimethyl(phenyl)silyl)-2,6-dimethyltetrahydro-2H-pyran (2j)

- Molecular Formula : C₁₉ClH₂₉OSi

- Key Differences :

- Substituent : Chlorine and silyl groups replace bromine.

- Stereochemistry : Mixed configurations (2R,4r,6S*) influence spatial arrangement.

- Implications :

2-(6-Bromohexyloxy)tetrahydropyran

- Molecular Formula : C₁₁H₂₁BrO₂

- Key Differences : A bromohexyloxy chain replaces the 4-bromo and methyl substituents.

- The ether linkage introduces polarity, balancing solubility in aqueous and organic phases .

(2R,3S,4S*)-2-(4-Methoxyphenyl)-4-methyl-3-(prop-1-en-2-yl)tetrahydro-2H-pyran (72)

- Molecular Formula : C₁₇H₂₂O₂

- Key Differences : Aromatic (4-methoxyphenyl) and alkenyl (prop-1-en-2-yl) substituents dominate the structure.

- Implications :

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran | C₇H₁₁BrO | 4-Br, 2-Me (R), 6-Me (S) | ~193.07 | Stereospecific reactivity |

| 4-Bromo-2,2,6,6-tetramethyltetrahydro-2H-pyran | C₉H₁₇BrO | 4-Br, 2,2,6,6-Me | 221.14 | High steric hindrance |

| Compound 2j | C₁₉ClH₂₉OSi | 4-Cl, 4-SiMe₂Ph, 2,6-Me | 360.96 | Silyl-mediated cyclization pathways |

| 2-(6-Bromohexyloxy)tetrahydropyran | C₁₁H₂₁BrO₂ | 6-Bromohexyloxy | 277.19 | Enhanced lipophilicity |

| Compound 72 | C₁₇H₂₂O₂ | 4-MeOPh, 3-alkene, 4-Me | 258.35 | UV-active, Diels-Alder reactivity |

Notes on Data Limitations

- Direct experimental data (e.g., melting/boiling points) for the target compound are unavailable in the provided evidence. Inferences are drawn from structural analogs.

Biological Activity

(2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the tetrahydropyran ring through cyclization reactions. The compound can be synthesized from readily available precursors using methods such as the Prins reaction or other multicomponent reactions that yield high purity and yield of the desired product .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated for its inhibitory effects on various cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDKs has been linked to the induction of apoptosis in cancer cells, making them a target for cancer therapy .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves interaction with key proteins involved in cell signaling and proliferation. Specifically, its role as a CDK inhibitor suggests it disrupts the normal progression of the cell cycle in cancerous cells, leading to cell death. Additionally, its antioxidant properties may contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

Case Studies

- Inhibition of CDK Activity : A study demonstrated that this compound effectively inhibited CDK2 and CDK4 in vitro. This inhibition was associated with reduced cell viability in lung cancer cell lines, indicating its potential as an anticancer agent .

- Antioxidant Activity : Another investigation focused on the antioxidant capacity of the compound. It was shown to scavenge free radicals and protect against oxidative stress in cellular models, suggesting potential applications in neurodegenerative diseases where oxidative damage is a concern .

- Anti-inflammatory Effects : Research has also indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing (2R,6S)-4-Bromo-2,6-dimethyltetrahydro-2H-pyran, and how do reaction conditions influence diastereoselectivity?

Answer: The compound can be synthesized via copper(II)-bisphosphine-catalyzed oligomerization, a method validated for structurally similar tetrahydropyrans. For example, diastereoselective synthesis of substituted tetrahydropyrans involves using specific alcohols (e.g., 3,5-dimethylhex-5-en-1-ol) and aldehydes under chiral ligand (e.g., L3) conditions. Key factors affecting diastereoselectivity include:

- Catalyst system : Copper(II) with bisphosphine ligands (e.g., L3) enhances stereochemical control.

- Temperature : Lower temperatures favor kinetic control, improving selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., THF) stabilize transition states, directing stereochemical outcomes .

Data Table :

| Substrate Pair | Ligand | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Alcohol + Aldehyde A | L3 | 85:15 | 72 |

| Alcohol + Aldehyde B | L3 | 78:22 | 68 |

Basic Question

Q. Which spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

Answer:

- 1H/13C NMR : Assigns methyl (δ ~1.2–1.5 ppm) and bromo-substituted carbons (δ ~35–40 ppm). Coupling constants (e.g., ) differentiate axial/equatorial substituents.

- Mass Spectrometry (EI/CI) : Confirms molecular ion peaks (e.g., [M] at m/z 234) and fragmentation patterns (e.g., loss of Br).

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related (2R,6S)-configured tetrahydropyrans, showing planar deviations <0.05 Å in crystal structures .

Advanced Question

Q. How can researchers resolve contradictions in observed vs. predicted coupling constants in the NMR analysis of this compound?

Answer: Discrepancies may arise from conformational flexibility or solvent effects. Methodological approaches include:

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring flipping) by observing coalescence of signals.

- Computational Modeling : Density Functional Theory (DFT) calculates coupling constants for comparison.

- Crystallographic Validation : Cross-references NMR data with X-ray-derived dihedral angles to resolve ambiguities .

Advanced Question

Q. What strategies enhance enantiomeric excess (ee) in the synthesis of this compound, and how are chiral catalysts optimized?

Answer:

- Ligand Screening : Chiral bisphosphine ligands (e.g., L3) paired with copper(II) improve enantioselectivity.

- Kinetic Resolution : Asymmetric induction during cyclization steps, monitored via chiral HPLC.

- Catalyst Optimization : Adjusting metal-ligand ratios (e.g., 1:1.2 Cu:L3) and reaction time to maximize ee (≥90%) .

Advanced Question

Q. What methodologies are employed to assess the biological activity of this compound derivatives in enzyme inhibition studies?

Answer:

- In Vitro Assays : Purified enzymes (e.g., HMG-CoA reductase) are treated with derivatives to determine IC50 values.

- Molecular Docking : Predicts binding interactions using crystal structures of enzyme-inhibitor complexes (e.g., sparfloxacin derivatives).

- Kinetic Studies : Measures competitive vs. non-competitive inhibition via Lineweaver-Burk plots. For example, analogs with 4-bromo substitution show IC50 values comparable to pitavastatin (~10 nM) .

Advanced Question

Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?

Answer: Crystal packing is stabilized by:

- Hydrogen Bonding : O–H⋯O and N–H⋯O interactions (2.7–3.1 Å) between adjacent molecules.

- Van der Waals Forces : Methyl and bromo groups participate in hydrophobic contacts.

- π-Stacking : Aromatic moieties (if present) align face-to-face (3.5–4.0 Å spacing). These interactions collectively enhance thermal stability (T >150°C) .

Basic Question

Q. What are the key challenges in scaling up the synthesis of this compound for research applications?

Answer:

- Stereochemical Purity : Maintaining diastereoselectivity at larger scales requires precise control of reaction parameters (e.g., cooling rates, stirring efficiency).

- Bromine Handling : Safe management of brominated intermediates to avoid side reactions (e.g., debromination).

- Purification : Chromatographic separation of diastereomers on silica gel or chiral stationary phases .

Advanced Question

Q. How does the electronic effect of the bromo substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Electron-Withdrawing Effect : The bromo group activates the adjacent carbon for nucleophilic attack (S2) by polarizing the C–Br bond.

- Steric Hindrance : The methyl groups at C2 and C6 hinder backside attack, favoring elimination (E2) if bulky bases are used.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.